molecular formula C15H21NO4S B15183975 5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-88-7

5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B15183975
CAS No.: 111711-88-7
M. Wt: 311.4 g/mol
InChI Key: DIMTUERVLUMKTM-UHFFFAOYSA-N
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Description

5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pentyloxy group attached to the pyrrolidinone ring and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a pentyloxy group and a phenylsulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
  • 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
  • 5-(Pentyloxy)-1-(methylsulfonyl)-2-pyrrolidinone

Uniqueness

5-(Pentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to the specific combination of the pentyloxy and phenylsulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111711-88-7

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-pentoxypyrrolidin-2-one

InChI

InChI=1S/C15H21NO4S/c1-2-3-7-12-20-15-11-10-14(17)16(15)21(18,19)13-8-5-4-6-9-13/h4-6,8-9,15H,2-3,7,10-12H2,1H3

InChI Key

DIMTUERVLUMKTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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